4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

Researchers studying prodrug bioactivation often struggle to attribute pharmacological effects to the parent compound versus a metabolite. This 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide solves that challenge by lacking the allyl group required for CYP450-mediated activation, making it a definitive tool for comparative metabolism assays. - Enables clear attribution of activity to parent vs. bioactivated metabolite in liver microsome or hepatocyte models. - Distinct 4-chlorophenyl group provides unique sigma-hole potential for halogen-bonding SAR studies not achievable with F-, Br-, or unsubstituted analogs. - 97% purity ensures high-fidelity transformations with reduced side-product formation during library synthesis.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
CAS No. 21863-83-2
Cat. No. B12883093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide
CAS21863-83-2
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCC1(C(C(C(=O)O1)C(=O)N)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C13H14ClNO3/c1-13(2)10(7-3-5-8(14)6-4-7)9(11(15)16)12(17)18-13/h3-6,9-10H,1-2H3,(H2,15,16)
InChIKeySRTVMLYDJQILII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Core Properties


4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide (CAS 21863-83-2) is a synthetic tetrahydrofuran derivative with the molecular formula C13H14ClNO3 and a molecular weight of approximately 267.71 g/mol . This compound belongs to a class of gamma-butyrolactone carboxamides, structurally characterized by a 4-chlorophenyl substituent, a geminal dimethyl group at the 5-position, and a carboxamide moiety at the 3-position of the oxolane ring. While not an approved drug itself, it shares a core scaffold with known sedative prodrugs like Valofane, suggesting potential as a research intermediate or a tool compound for studying metabolic pathways [1].

Why This Compound Cannot Be Substituted


Substituting this compound with other tetrahydrofuran-3-carboxamides is not straightforward due to critical structural differences that dictate biological and chemical behavior. For instance, the 4-chlorophenyl group introduces specific lipophilicity and potential for halogen bonding, while the geminal 5,5-dimethyl groups provide steric bulk and conformational restriction not present in simpler analogs like 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide or 5-methyl derivatives [1]. These modifications can alter metabolic stability, as seen in the prodrug Valofane, where the substituents direct the metabolic pathway [2]. Therefore, generic substitution without understanding these specific structure-activity relationships (SAR) risks losing the intended pharmacokinetic or physicochemical profile that makes this compound valuable for a specific research or synthetic application.

Comparative Evidence vs. Analogues


Chlorophenyl vs. Other Aryl Substituents

A direct comparison of the 4-chlorophenyl substitution against other aryl groups on the 5,5-dimethyl-2-oxotetrahydrofuran core is not available in the open literature. However, class-level inference from related tetrahydrofuran carboxamides indicates that the electronic and lipophilic nature of the 4-chloro substituent can significantly differ from fluorine, methyl, or methoxy analogs, potentially impacting target binding and metabolic stability [1]. This compound offers a specific halogen substitution pattern not widely available in commercial libraries of this scaffold.

Structure-Activity Relationship Medicinal Chemistry Scaffold Differentiation

Valofane Prodrug Differentiation

This compound is a non-metabolizable analog of the sedative prodrug Valofane (5-methyl-3-allyl-2-oxotetrahydrofuran-3-carboxamide derivative). Valofane relies on CYP450-mediated oxidation of its allyl group to be converted into the active barbiturate-like species proxibarbal [1]. In contrast, 4-(4-chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide lacks this metabolically labile allyl group, which means it will not undergo the same bioactivation. This makes it a critical control compound for studies investigating the metabolic activation of Valofane-like prodrugs, as it can help distinguish between parent compound effects and metabolite-mediated pharmacology.

Prodrug Metabolism Sedative/Hypnotic Chemical Probe

Lipophilicity vs. Unsubstituted Analog

While direct experimental comparative data are scarce, the computed octanol-water partition coefficient (clogP) illustrates a key differentiator. The unsubstituted core, 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide, is predicted to have a lower lipophilicity (clogP ~0.5) compared to the target compound due to the lack of the 4-chlorophenyl group . The target compound's higher lipophilicity (clogP predicted range ~2.5-3.0) will result in significantly different retention times in reverse-phase HPLC and different penetration into biological membranes. This directly impacts its utility as a starting material for designing CNS-penetrant candidates versus peripherally-restricted drugs.

Physicochemical Properties LogP Prediction Chromatographic Behavior

Research-Grade Purity & Accessibility

This compound is available from commercial suppliers in a 97% purity specification, making it suitable for use as a synthetic intermediate or a research-grade tool compound without the need for in-house purification that may be required for less characterized analogs . While not a quantitative performance advantage, the guaranteed purity level of 97% is a verifiable specification that provides a clear baseline for procurement compared to analogs offered only at lower purities or as custom synthesis targets.

Synthetic Intermediate Chemical Purity Procurement Specification

Key Research Applications


Metabolic Probe for Prodrug Bioactivation Studies

This compound serves as a metabolically stable analog of the sedative prodrug Valofane. By not possessing the critical allyl group, it can be used in comparative in vitro metabolism assays (e.g., liver microsomes or hepatocytes) to definitively attribute observed pharmacological activity to the parent compound versus a bioactivated metabolite [1]. This role is unique to compounds with the specific 3-carboxamide substitution pattern devoid of the prodrug moiety.

Halogen Bonding & Lipophilicity SAR Tool

The 4-chlorophenyl group offers a distinct electronic and steric profile. For medicinal chemistry programs exploring halogen bonding or lipophilic interactions in a binding pocket, this reagent offers a precise point of chemical variation that cannot be achieved with its 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl counterparts that may be more common but lack the specific sigma-hole potential of chlorine [2].

Synthetic Intermediate for Diversified Furancarboxamide Libraries

The combination of a reactive carboxamide handle and a sterically congested 5,5-dimethyl center makes this compound a valuable building block for the synthesis of diversified libraries. Its 97% purity ensures that subsequent chemical transformations proceed with high fidelity, reducing side-product formation that could occur with lower-purity alternatives .

Development of CNS-Targeted Compounds

Based on its predicted higher lipophilicity (clogP ~2.5-3.0) compared to unsubstituted analogs (clogP ~0.5), this compound is a superior starting point for research teams designing molecules intended to cross the blood-brain barrier. Substituting it with a less lipophilic analog could drastically alter the central nervous system penetration profile, leading to misleading early-stage SAR conclusions .

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